molecular formula C8H7ClN2 B15233346 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine

5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15233346
M. Wt: 166.61 g/mol
InChI Key: JFFYVBLKJFBLSX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of the pyrrolo[2,3-b]pyridine core. One common method includes the reaction of pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the chloromethylation reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted pyrrolo[2,3-b]pyridines depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Methyl derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its unique structure allows for the development of materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Uniqueness: 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyridine-pyrrole structure, which imparts distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal and materials chemistry .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7ClN2/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,4H2,(H,10,11)

InChI Key

JFFYVBLKJFBLSX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C=C21)CCl

Origin of Product

United States

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